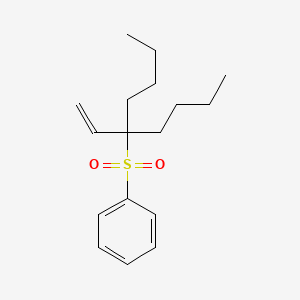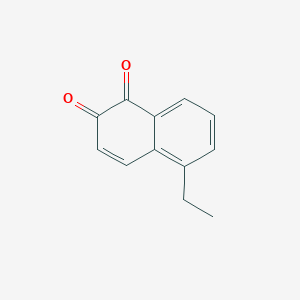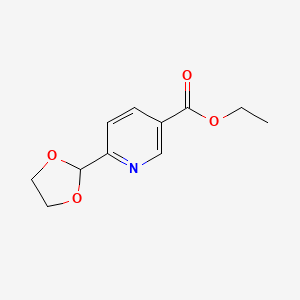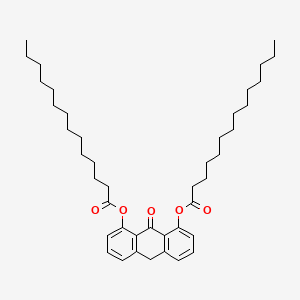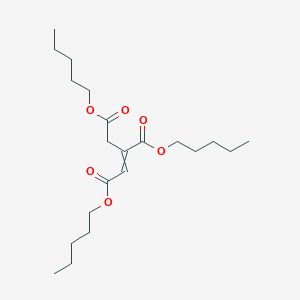
lithium;trimethyl-(1-trimethylsilylcyclopenta-2,4-dien-1-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;trimethyl-(1-trimethylsilylcyclopenta-2,4-dien-1-yl)silane is an organosilicon compound with the chemical formula C₁₁H₂₀LiSi₂. This compound is known for its unique structure, which includes a lithium atom bonded to a trimethylsilyl group and a cyclopentadienyl ring substituted with another trimethylsilyl group. It is a colorless liquid and is used in various chemical syntheses and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lithium;trimethyl-(1-trimethylsilylcyclopenta-2,4-dien-1-yl)silane can be synthesized through the reaction of trimethylsilyl chloride with sodium cyclopentadienide, followed by the addition of lithium chloride. The reaction typically occurs under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
(CH3)3SiCl+NaC5H5→C5H5Si(CH3)3+NaCl
The product, trimethylsilyl cyclopentadiene, is then reacted with lithium chloride to form the final compound:
C5H5Si(CH3)3+LiCl→C11H20LiSi2
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;trimethyl-(1-trimethylsilylcyclopenta-2,4-dien-1-yl)silane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the lithium atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: The compound can undergo addition reactions with electrophiles, resulting in the formation of new bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, acids, and bases. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield various organosilicon compounds, while oxidation reactions can produce silanols or siloxanes.
Wissenschaftliche Forschungsanwendungen
Lithium;trimethyl-(1-trimethylsilylcyclopenta-2,4-dien-1-yl)silane has several scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of metal cyclopentadienyl complexes and other organosilicon compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of lithium;trimethyl-(1-trimethylsilylcyclopenta-2,4-dien-1-yl)silane involves its ability to participate in various chemical reactions due to the presence of reactive sites on the molecule. The lithium atom and trimethylsilyl groups play crucial roles in the compound’s reactivity, allowing it to form new bonds and interact with other molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl cyclopentadiene: A similar compound with the chemical formula
Eigenschaften
CAS-Nummer |
62978-36-3 |
|---|---|
Molekularformel |
C11H21LiSi2 |
Molekulargewicht |
216.4 g/mol |
IUPAC-Name |
lithium;trimethyl-(1-trimethylsilylcyclopenta-2,4-dien-1-yl)silane |
InChI |
InChI=1S/C11H21Si2.Li/c1-12(2,3)11(13(4,5)6)9-7-8-10-11;/h7,9-10H,1-6H3;/q-1;+1 |
InChI-Schlüssel |
FOVATMBRTPRNAC-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C[Si](C)(C)C1(C=C[C-]=C1)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


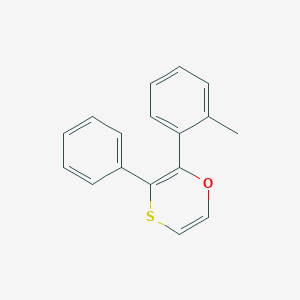
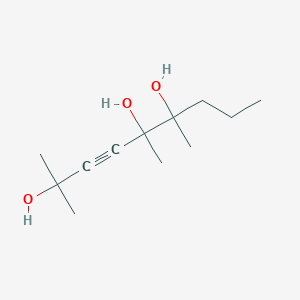
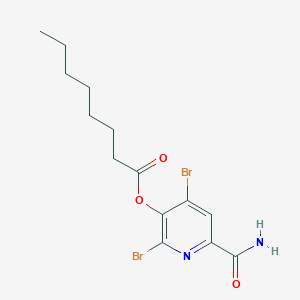
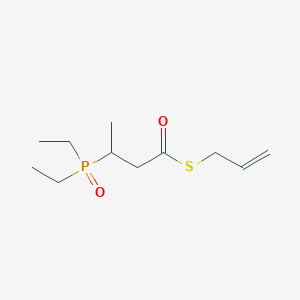
![1-[4-(4-Fluorophenyl)bicyclo[2.2.2]octan-1-yl]ethan-1-one](/img/structure/B14504512.png)
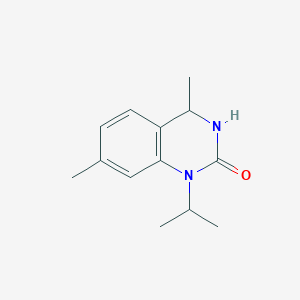
![1-[4-Chloro-2-(1-phenylethenyl)phenyl]methanamine](/img/structure/B14504523.png)
